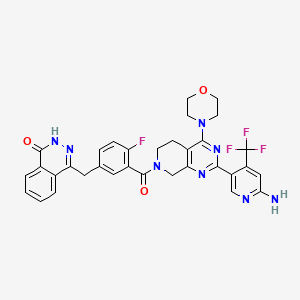
Thiol-PEG5-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiol-PEG5-alcohol: is a polyethylene glycol (PEG)-based compound with the molecular formula C₁₀H₂₂O₅S and a molecular weight of 254.34 g/mol. It is a heterobifunctional PEG derivative, meaning it contains two different functional groups: a thiol (-SH) group and an alcohol (-OH) group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiol-PEG5-alcohol can be synthesized through a series of chemical reactions involving the attachment of thiol and alcohol groups to a PEG backbone. One common method involves the reaction of a PEG derivative with a thiol-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes purification steps such as distillation and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Thiol-PEG5-alcohol can undergo oxidation to form disulfides.
Reduction: The thiol group can be reduced back to its original form using reducing agents like dithiothreitol (DTT).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I₂) in an aqueous or organic solvent.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH)
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Thiol-PEG5-alcohol is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells. This application is crucial for developing targeted therapies for various diseases .
Biology: In biological research, this compound is used to modify proteins and other biomolecules, enhancing their solubility and stability. This modification is essential for studying protein-protein interactions and other cellular processes .
Medicine: this compound is employed in drug delivery systems to improve the bioavailability and pharmacokinetics of therapeutic agents. By conjugating this compound to drugs, researchers can enhance their solubility and reduce adverse effects .
Industry: In industrial applications, this compound is used in the synthesis of various polymers and materials. Its ability to form stable linkages with other molecules makes it valuable for creating advanced materials with specific properties .
Wirkmechanismus
Thiol-PEG5-alcohol functions as a linker in PROTACs, which consist of two ligands connected by a PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system . The PEG backbone enhances the solubility and stability of the PROTAC molecule, ensuring efficient delivery and action within cells .
Vergleich Mit ähnlichen Verbindungen
Thiol-PEG3-alcohol: A shorter PEG-based linker with similar functional groups.
Thiol-PEG8-alcohol: A longer PEG-based linker with similar functional groups.
Thiol-PEG5-acid: A PEG-based linker with a carboxylic acid group instead of an alcohol group
Uniqueness: Thiol-PEG5-alcohol is unique due to its specific PEG length, which provides an optimal balance between solubility and stability. This balance is crucial for its effectiveness as a linker in PROTACs and other applications. Additionally, the presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQZRZMZBOKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














